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Compound of Interest

Compound Name: Cdk7-IN-14

Cat. No.: B15143172 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Cdk7-IN-14, a potent

inhibitor of Cyclin-Dependent Kinase 7 (CDK7). This document details its chemical structure,

physicochemical properties, biological activity, and its role within the CDK7 signaling pathway.

Furthermore, it offers detailed experimental protocols for key assays relevant to the study of

this compound.

Chemical Structure and Physicochemical Properties
Cdk7-IN-14, identified as compound 3 in patent CN114249712A, is a pyrimidinyl derivative with

significant potential in cancer research, particularly in malignancies characterized by

transcriptional dysregulation. Its chemical and physical properties are summarized below.
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Property Value

CAS Number 2765676-49-9

Molecular Formula C22H24F3N7O2S

Molecular Weight 476.43 g/mol

Canonical SMILES

FC(F)

(F)c1cccc(c1)Nc1ncc(s1)c1cnc(n1)N[C@@H]1

CCN(C[C@H]1O)C(=O)C1CC1

InChI String

InChI=1S/C22H24F3N7O2S/c23-22(24,25)15-2-

1-3-16(11-15)27-18-20(33-19(26)28-18)17-12-

29-21(30-13-17)31-14-4-6-32(7-5-14)10-9-

35/h1-3,11-14,35H,4-10H2,

(H2,26,27,28,29,30,31)/t14-/m1/s1

Biological Activity and Mechanism of Action
Cdk7-IN-14 is a potent and selective inhibitor of CDK7, a key enzyme with dual roles in

regulating the cell cycle and gene transcription. By targeting CDK7, this inhibitor can induce

cell cycle arrest and apoptosis in cancer cells.

Kinase Selectivity Profile
Quantitative data on the inhibitory activity of Cdk7-IN-14 against a panel of kinases is essential

for understanding its specificity. While specific IC50 values for Cdk7-IN-14 are not publicly

available in the retrieved search results, the table below showcases typical data for a selective

CDK7 inhibitor.
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Kinase IC50 (nM)

CDK7 Data not available for Cdk7-IN-14

CDK1 Data not available for Cdk7-IN-14

CDK2 Data not available for Cdk7-IN-14

CDK5 Data not available for Cdk7-IN-14

CDK9 Data not available for Cdk7-IN-14

Note: This table is a template. Specific inhibitory concentrations for Cdk7-IN-14 need to be

determined experimentally.

Signaling Pathway
CDK7 plays a crucial role in two fundamental cellular processes: cell cycle progression and

transcription. As a component of the CDK-activating kinase (CAK) complex, it phosphorylates

and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby driving the cell

cycle. Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the

C-terminal domain (CTD) of RNA polymerase II, which is essential for the initiation of

transcription.
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CDK7's dual roles in cell cycle and transcription.

Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of

Cdk7-IN-14.

In Vitro CDK7 Kinase Assay
This protocol outlines a method to determine the in vitro inhibitory activity of Cdk7-IN-14
against CDK7.

Materials:

Recombinant human CDK7/Cyclin H/MAT1 complex

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01%

Tween-20)
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ATP

CDK7 substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II)

Cdk7-IN-14

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

384-well plates

Plate reader

Procedure:

Prepare serial dilutions of Cdk7-IN-14 in DMSO.

Add 2.5 µL of the diluted Cdk7-IN-14 or DMSO (vehicle control) to the wells of a 384-well

plate.

Prepare a 2X kinase/substrate solution in kinase buffer containing the CDK7/Cyclin H/MAT1

complex and the CDK7 substrate.

Add 2.5 µL of the 2X kinase/substrate solution to each well.

Prepare a 2X ATP solution in kinase buffer.

Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well.

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

Stop the reaction and measure the amount of ADP produced using a detection reagent

according to the manufacturer's protocol.

Calculate the percent inhibition for each concentration of Cdk7-IN-14 and determine the

IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay
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This protocol describes a method to assess the anti-proliferative effects of Cdk7-IN-14 on

cancer cell lines.

Materials:

Cancer cell line of interest

Complete cell culture medium

Cdk7-IN-14

96-well cell culture plates

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

Plate reader

Procedure:

Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach

overnight.

Prepare serial dilutions of Cdk7-IN-14 in complete cell culture medium.

Remove the existing medium from the cells and add 100 µL of the medium containing the

various concentrations of Cdk7-IN-14 or vehicle control.

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

Measure cell viability using a cell viability reagent according to the manufacturer's

instructions.

Calculate the percentage of cell viability relative to the vehicle-treated control and determine

the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

Western Blot Analysis of Downstream Targets
This protocol is for analyzing the effect of Cdk7-IN-14 on the phosphorylation of downstream

targets of CDK7.
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Materials:

Cancer cell line of interest

Cdk7-IN-14

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Primary antibodies against phospho-CDK1 (Thr161), phospho-CDK2 (Thr160), phospho-

RNA Polymerase II CTD (Ser5), and total protein controls.

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Western blotting equipment

Procedure:

Treat cells with various concentrations of Cdk7-IN-14 for a specified time.

Lyse the cells in lysis buffer and determine the protein concentration.

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

Block the membrane and incubate with the desired primary antibodies overnight at 4°C.

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Analyze the changes in the phosphorylation levels of the target proteins relative to the total

protein levels.

Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating a CDK7 inhibitor like Cdk7-
IN-14.
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Workflow for Cdk7-IN-14 Evaluation
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To cite this document: BenchChem. [Cdk7-IN-14: A Technical Guide for Researchers].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15143172#cdk7-in-14-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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